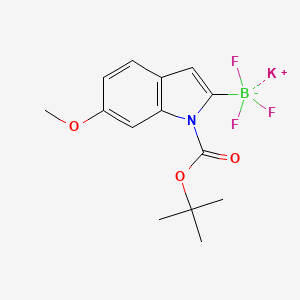![molecular formula C10H12BrN3 B12841422 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[311]heptane is a bicyclic compound featuring a bromopyridine moiety This compound is of interest due to its unique structure, which combines a brominated pyridine ring with a diazabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can be achieved through a multi-step process. One common approach involves the bromination of pyridine followed by the formation of the diazabicycloheptane ring. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
The formation of the diazabicycloheptane ring can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The diazabicycloheptane ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure can be explored for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the diazabicycloheptane ring can provide rigidity and spatial orientation to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares the bicyclic structure but lacks the bromopyridine moiety, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar bicyclic frameworks but differ in the substituents attached to the ring system.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both a brominated pyridine ring and a diazabicycloheptane structure. This combination provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-10-2-1-9(4-12-10)14-5-7-3-8(6-14)13-7/h1-2,4,7-8,13H,3,5-6H2 |
InChI Key |
MKDOHOGBFJXSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1N2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


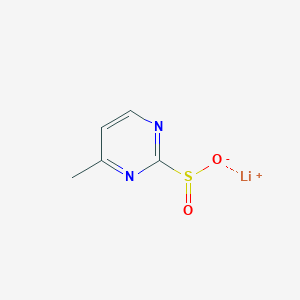
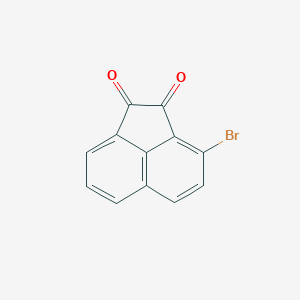
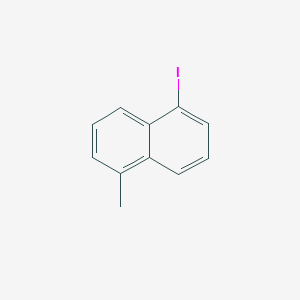
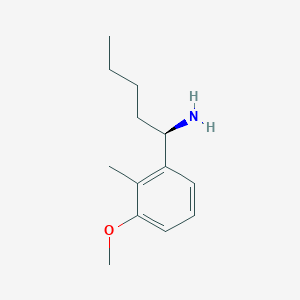

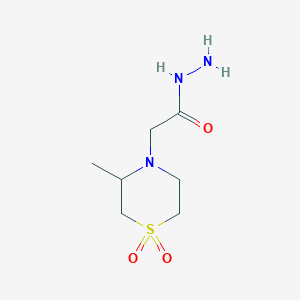
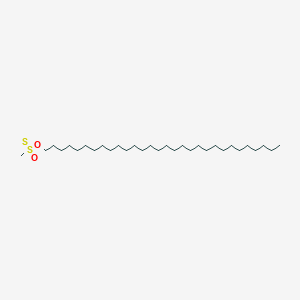
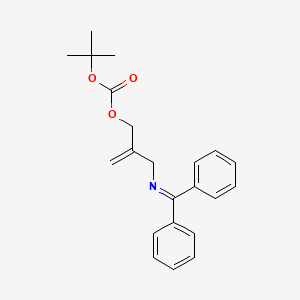

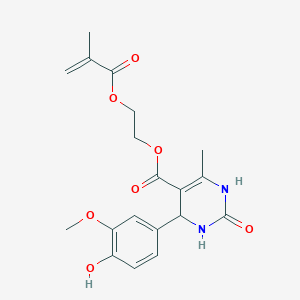
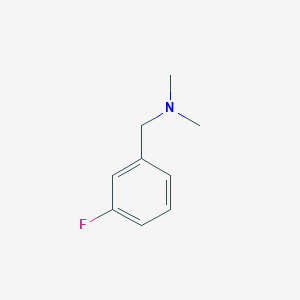
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
